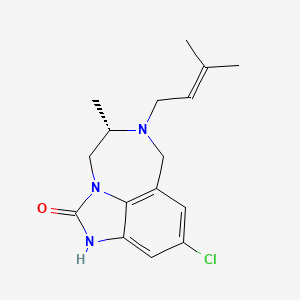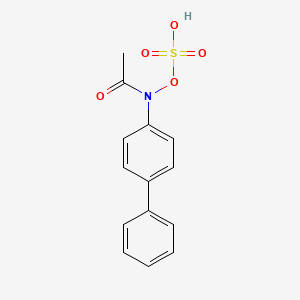
Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- is a complex organic compound characterized by the presence of an acetamide group attached to a biphenyl structure with a sulfooxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of Acetamide Group: The acetamide group can be introduced by reacting the biphenyl compound with acetic anhydride in the presence of a base such as pyridine.
Sulfooxy Substitution: The sulfooxy group can be introduced through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfooxy group, converting it to a hydroxyl group.
Substitution: The biphenyl structure allows for various substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of acetamide oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups onto the biphenyl structure.
科学的研究の応用
Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Acetamide, N-(1,1’-biphenyl)-2-yl-: Similar structure but with the acetamide group at a different position.
Acetanilide: Contains an acetamide group attached to a single benzene ring.
Biphenyl: Lacks the acetamide and sulfooxy groups.
Uniqueness
Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- is unique due to the combination of its biphenyl structure with both acetamide and sulfooxy groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
26594-43-4 |
|---|---|
分子式 |
C14H13NO5S |
分子量 |
307.32 g/mol |
IUPAC名 |
(N-acetyl-4-phenylanilino) hydrogen sulfate |
InChI |
InChI=1S/C14H13NO5S/c1-11(16)15(20-21(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,19) |
InChIキー |
UOXPZUNAFALTKU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




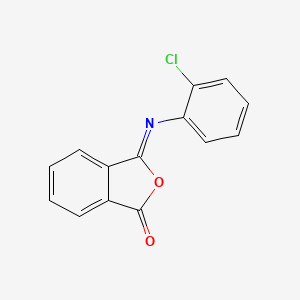



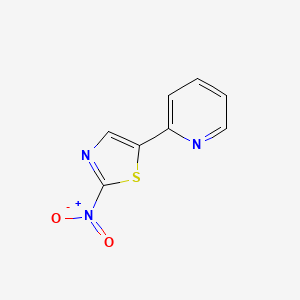
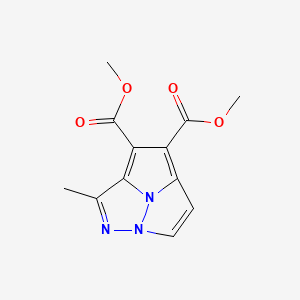
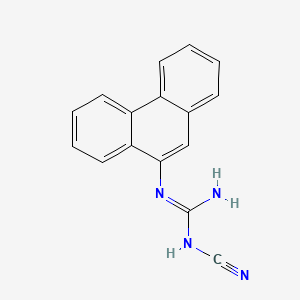
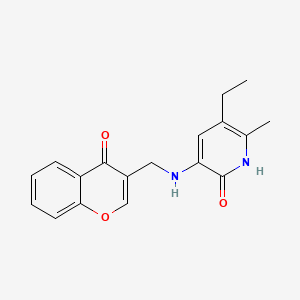


![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
